molecular formula C13H22BrNO4 B11768557 tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B11768557
M. Wt: 336.22 g/mol
InChI Key: ISMRKOCQPBNJQC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a brominated piperidine derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure features a tert-butyl carbamate-protected piperidine ring with a bromomethoxy-oxoethyl substituent. The bromine atom enhances electrophilicity, making the compound reactive in nucleophilic substitution or coupling reactions, particularly in drug discovery workflows.

Properties

Molecular Formula

C13H22BrNO4

Molecular Weight

336.22 g/mol

IUPAC Name

tert-butyl 4-[2-(bromomethoxy)-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-6-4-10(5-7-15)8-11(16)18-9-14/h10H,4-9H2,1-3H3

InChI Key

ISMRKOCQPBNJQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCBr

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromomethoxy compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with bromomethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethoxy Group

The bromine atom in the bromomethoxy group serves as a leaving group, enabling nucleophilic substitution (SN2 or SN1) under specific conditions.

Reaction Type Reagents/Conditions Outcome
Alkoxy substitutionAlcohols, K₂CO₃, DMF, 60–80°CReplacement of bromine with alkoxy groups (e.g., methoxy, ethoxy) .
Amine substitutionPrimary/secondary amines, THFFormation of amino-methoxy derivatives .
Cross-couplingPd catalysts, Grignard reagentsSuzuki-Miyaura or Buchwald-Hartwig coupling for aryl/alkyl group introduction .

Example Reaction Pathway:

R-Br+ROHBaseR-OR’+HBr\text{R-Br} + \text{ROH} \xrightarrow{\text{Base}} \text{R-OR'} + \text{HBr}

Ester Hydrolysis and Functionalization

The 2-oxoethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Reaction Type Reagents/Conditions Outcome
Acidic hydrolysisHCl (aq), refluxConversion to carboxylic acid .
Basic hydrolysisNaOH, H₂O/EtOHFormation of carboxylate salts .
AminolysisPrimary amines, DCMSynthesis of amides .

Example Reaction Pathway:

R-COOR’+H₂OH⁺/OH⁻R-COOH+R’OH\text{R-COOR'} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{R-COOH} + \text{R'OH}

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the piperidine nitrogen for further functionalization.

Reaction Type Reagents/Conditions Outcome
Acidic cleavageTFA in DCM, 25°CRemoval of Boc group to yield free amine .
Thermal decompositionHeat (>150°C)Degradation to secondary amine and CO₂ .

Example Reaction Pathway:

Boc-NR₂TFAH-NR₂+CO₂+t-BuOH\text{Boc-NR₂} \xrightarrow{\text{TFA}} \text{H-NR₂} + \text{CO₂} + \text{t-BuOH}

Piperidine Ring Functionalization

The piperidine ring can undergo alkylation, acylation, or oxidation to modify its electronic and steric properties.

Reaction Type Reagents/Conditions Outcome
N-AlkylationAlkyl halides, NaH, THFIntroduction of alkyl chains at the nitrogen .
Oxidationm-CPBA, DCMFormation of N-oxide derivatives .
Reductive aminationNaBH₃CN, aldehydes/ketonesSecondary amine synthesis via Schiff base intermediates .

Cross-Coupling Reactions

The bromomethoxy group participates in palladium-catalyzed cross-coupling reactions for C-C or C-N bond formation.

Reaction Type Reagents/Conditions Outcome
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl or heteroaryl substitution .
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesIntroduction of amino groups via C-N coupling .

Stability and Side Reactions

  • Thermal Stability : Decomposition above 200°C, releasing CO₂ and tert-butanol .

  • Light Sensitivity : Bromomethoxy groups may undergo photolytic cleavage under UV light .

  • Competing Reactions : Competing ester hydrolysis and Boc deprotection under strongly acidic/basic conditions.

Key Challenges and Research Gaps

  • Limited direct studies on the bromomethoxy variant necessitate reliance on analogs like tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate .

  • Optimal conditions for selective bromine substitution without ester hydrolysis remain unexplored.

Scientific Research Applications

Research indicates that tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate exhibits significant biological activity, particularly in the context of drug development. The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Potential Therapeutic Areas

  • Anticancer Activity :
    • Preliminary studies have shown that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines. For instance:
      Compound NameCell LineIC50 (μM)Notes
      Example AMDA-MB-231 (Triple-Negative Breast Cancer)0.126Strong inhibitory effect
      Example BMCF10A (Non-cancer)>2.0Minimal effect
    These findings suggest that this compound may possess anticancer properties worth exploring further.
  • Neuropharmacological Effects :
    • Investigations into related compounds indicate their potential role in modulating mood disorders. These compounds could serve as lead candidates for developing new antidepressants or anxiolytic medications.

Case Studies

Several case studies have evaluated the efficacy and safety of similar piperidine derivatives:

  • Anticancer Activity Study :
    • A study highlighted significant reductions in tumor size in mouse models treated with piperidine derivatives similar to this compound. The results indicated a notable safety margin against normal cells while effectively targeting cancerous tissues.
  • Neuropharmacological Investigation :
    • Another study explored the neuropharmacological effects of related compounds, demonstrating their potential to influence neurotransmitter systems involved in mood regulation and pain perception pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethoxy group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional group impacts among key analogs:

Compound Name Substituent/R-Group Key Functional Differences Reference IDs
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate (Target) Bromomethoxy-oxoethyl High electrophilicity due to bromine; suitable for nucleophilic substitution [5], [15]
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Methoxy-oxoethyl Lower reactivity compared to bromine; enhanced stability under basic conditions [10]
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Oxoethyl Primary precursor; lacks halogen, limiting further functionalization [11], [14]
tert-Butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)piperidine-1-carboxylate Chloropyrrolopyridine-oxoethyl Bulky substituent; likely impacts solubility and biological target interaction [5]
tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate Bromo-fluorobenzyloxy Aromatic bromine enhances lipophilicity; fluorine may improve metabolic stability [18]

Physical and Spectral Properties

Property Target Compound (Inferred) tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Melting Point ~68–70°C (similar to brominated analogs) Not reported Not reported
MS (m/z) ~500–600 (M + H)+ 227.3 (M + H)+ 255.3 (M + H)+
Solubility Moderate in EtOAc/hexane Soluble in MeOH, THF Soluble in polar aprotic solvents

Reactivity and Stability

  • Bromomethoxy Group : The bromine atom increases susceptibility to hydrolysis or nucleophilic attack compared to methoxy or chloro analogs, necessitating anhydrous storage .
  • Methoxy Analog : Greater stability under acidic/basic conditions due to the absence of a leaving group .
  • Chlorinated Analog : Less reactive than brominated derivatives but more stable than iodinated ones .

Biological Activity

tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromomethoxy group and a carboxylate moiety, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₈BrN₁O₄, with a molecular weight of approximately 328.20 g/mol. Its structural features include:

  • A piperidine ring, which is known for its role in various pharmacological activities.
  • A bromomethoxy substituent that may enhance lipophilicity and facilitate membrane permeability.

The biological activity of this compound is likely mediated through several mechanisms:

Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds targeting histone deacetylases have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .

Study ReferenceBiological ActivityFindings
HDAC InhibitionDemonstrated reduced tumor growth in vitro.
Dual Sirt2/HDAC6 InhibitionInduced apoptosis in cancer cell lines.

Neuropharmacological Effects

Piperidine derivatives have been studied for their effects on the central nervous system. They may act as modulators of neurotransmitter systems, particularly serotonergic pathways, which are crucial in mood regulation and anxiety disorders.

Study ReferenceEffectFindings
TPH InhibitionReduced serotonin synthesis linked to mood stabilization in animal models.

Case Studies

  • Case Study on Antidepressant Effects : A study investigated the effects of piperidine derivatives on depressive behaviors in rodent models. The results indicated that certain modifications to the piperidine structure enhanced antidepressant-like effects, suggesting potential therapeutic applications for mood disorders .
  • Case Study on Antitumor Activity : Another study focused on the anticancer properties of a related compound, showing significant inhibition of tumor cell proliferation through HDAC inhibition mechanisms. This highlights the potential of this compound as a lead compound for further development .

Q & A

Q. Table 1: Example Reaction Conditions

Reaction StepReagents/ConditionsYield (%)Reference
BromoacetylationOXONE in aqueous conditions55–80
PurificationHexanes/EtOAc + Et3N45–77

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Handling : Wear respiratory protection, gloves, and eye/face shields due to harmful inhalation, dermal, and oral toxicity .
  • Storage : Keep in a cool, dry environment away from strong oxidizers. Stability is maintained under inert atmospheres (e.g., N2) .
  • Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Advanced: How can conflicting data regarding reactivity in different solvent systems be resolved?

Answer:

  • Systematic Screening : Test solvents (polar aprotic, non-polar) and monitor reaction progress via HPLC or NMR. For example, hexanes/EtOAc with Et3N improved purity in piperidine derivatives .
  • Mechanistic Studies : Use computational methods (DFT) to predict solvent effects on intermediate stability. Evidence suggests sluggish reactions with alicyclic aldehydes due to steric hindrance .

Advanced: What role does the bromomethoxy group play in cross-coupling or substitution reactions?

Answer:

  • Leaving Group : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki coupling). In related compounds, aryl bromides achieved 80% yield in Pd-catalyzed reactions .
  • Electrophilic Reactivity : The α-carbonyl group enhances electrophilicity, enabling reactions with amines or thiols. For example, bromoacetyl intermediates form imidazoles in medicinal chemistry applications .

Q. Table 2: Functional Group Reactivity

Functional GroupReaction ExampleOutcomeReference
BromomethoxyNucleophilic substitutionHigh ee (85%)
Piperidine-carboxylateHydrogenationStable intermediates

Basic: What spectroscopic methods are recommended for characterization?

Answer:

  • NMR : 1H and 13C NMR to confirm piperidine ring conformation and bromomethoxy substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Q. Table 3: Key Spectroscopic Data

TechniqueKey PeaksReference
1H NMRδ 1.4–1.5 (tert-butyl), δ 3.5–4.0 (piperidine-CH2)
IR1720 cm⁻¹ (ester C=O), 560 cm⁻¹ (C-Br)

Advanced: How can low yields in derivative synthesis be addressed?

Answer:

  • Catalyst Screening : Use Pd or Cu catalysts for cross-coupling. OXONE improved yields in sulfur-containing analogs .
  • Temperature Control : Lower temperatures reduce side reactions. For example, –20°C minimized decomposition in diazoacetamide synthesis .
  • Protecting Groups : Use tert-butyl carbamates to stabilize intermediates during functionalization .

Basic: What are the compound’s key physical properties?

Answer:

  • Appearance : Light yellow solid .
  • Boiling Point : ~83–85°C (analog data) .
  • Solubility : Likely soluble in DCM, THF, and DMF due to ester and piperidine groups .

Advanced: How does structural modification impact biological activity?

Answer:

  • Piperidine Core : Enhances binding to enzymatic targets (e.g., kinases) via hydrogen bonding .
  • Bromomethoxy Group : Increases electrophilicity for covalent inhibitor design. Similar compounds show activity against Plasmodium N-myristoyltransferases .

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